molecular formula C17H14N4OS4 B1596163 1,3-Bis(benzothiazol-2-ylthiomethyl)urea CAS No. 95-35-2

1,3-Bis(benzothiazol-2-ylthiomethyl)urea

Cat. No.: B1596163
CAS No.: 95-35-2
M. Wt: 418.6 g/mol
InChI Key: WYHIYIVTCWNVCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Bis(benzothiazol-2-ylthiomethyl)urea is a useful research compound. Its molecular formula is C17H14N4OS4 and its molecular weight is 418.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 4826. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of benzothiazole derivatives, including 1,3-bis(benzothiazol-2-ylthiomethyl)urea. Research indicates that compounds with similar structures can inhibit the activity of bacterial topoisomerases, which are critical for DNA replication and transcription.

  • Mechanism of Action : The compound acts by inhibiting the ATPase activity of bacterial topoisomerases such as DNA gyrase and topoisomerase IV. This dual targeting could lead to effective antibacterial activity against a range of Gram-positive and Gram-negative bacteria .

Antifungal Properties

In addition to its antibacterial effects, there is growing interest in the antifungal applications of this compound. Studies suggest that benzothiazole derivatives can disrupt fungal cell wall synthesis and inhibit growth.

  • Case Study : A study evaluated the efficacy of various benzothiazole derivatives against common fungal pathogens. The results indicated that certain derivatives exhibited significant antifungal activity, suggesting that this compound may share similar properties .

Antitubercular Activity

The compound's potential in combating tuberculosis has been explored, especially given the rising incidence of multidrug-resistant strains. Research shows that benzothiazole derivatives can exhibit potent anti-tubercular activity.

  • Findings : In vitro studies demonstrated that certain synthesized derivatives had lower MIC values compared to standard anti-TB drugs, indicating their potential as new therapeutic agents against Mycobacterium tuberculosis .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Various synthetic pathways have been explored to enhance yield and purity.

Table 2: Synthetic Pathways

StepDescription
Step 1Synthesis of benzothiazole derivatives via condensation reactions.
Step 2Formation of thiomethyl urea through reaction with isocyanates.
Step 3Coupling reaction to form the final compound.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest favorable absorption characteristics and moderate bioavailability.

Key Findings:

  • Bioavailability : Early pharmacokinetic studies indicate an oral bioavailability ranging around 47%, which is promising for oral formulations .
  • Toxicology : Toxicological evaluations are ongoing to assess the safety profile in vivo; initial results suggest low toxicity at therapeutic doses.

Properties

CAS No.

95-35-2

Molecular Formula

C17H14N4OS4

Molecular Weight

418.6 g/mol

IUPAC Name

1,3-bis(1,3-benzothiazol-2-ylsulfanylmethyl)urea

InChI

InChI=1S/C17H14N4OS4/c22-15(18-9-23-16-20-11-5-1-3-7-13(11)25-16)19-10-24-17-21-12-6-2-4-8-14(12)26-17/h1-8H,9-10H2,(H2,18,19,22)

InChI Key

WYHIYIVTCWNVCW-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)SCNC(=O)NCSC3=NC4=CC=CC=C4S3

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCNC(=O)NCSC3=NC4=CC=CC=C4S3

Key on ui other cas no.

95-35-2
64216-20-2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.